1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide
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Overview
Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the azetidine ring, followed by the introduction of the pyrimidinyl and imidazolyl groups. The final step often involves the coupling of the azetidine derivative with the chlorotrifluoromethylphenyl group under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis, and purification processes like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chlorophenyl)azetidine-3-carboxamide
- 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-trifluoromethylphenyl)azetidine-3-carboxamide
Uniqueness
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide is unique due to the presence of both the chlorotrifluoromethylphenyl group and the azetidine carboxamide structure. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N6O/c19-13-2-1-12(18(20,21)22)5-14(13)26-17(29)11-7-28(8-11)16-6-15(24-9-25-16)27-4-3-23-10-27/h1-6,9-11H,7-8H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLQNSLPVGKALB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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